4-Diphenylphosphoryl-3-(4-diphenylphosphoryl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridine

Descripción general

Descripción

4-Diphenylphosphoryl-3-(4-diphenylphosphoryl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridine is a useful research compound. Its molecular formula is C38H34N2O6P2 and its molecular weight is 676.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Diphenylphosphoryl-3-(4-diphenylphosphoryl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

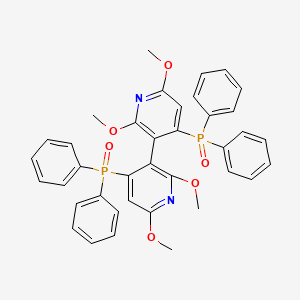

The compound features a diphenylphosphoryl group attached to a pyridine ring with methoxy substituents. This unique structure may influence its biological interactions and mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

- Enzyme Inhibition : The diphenylphosphoryl moiety is known to interact with enzymes, potentially acting as an inhibitor in biochemical pathways.

- Cellular Effects : Preliminary studies suggest effects on cell proliferation and apoptosis in cancer cell lines.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Phosphorylation : The diphenylphosphoryl group may participate in phosphorylation processes, affecting signaling pathways.

- Intercalation : The pyridine rings could intercalate into DNA or RNA structures, disrupting nucleic acid functions.

- Receptor Modulation : Potential modulation of GABA receptors and other neurotransmitter systems has been suggested based on structural analogs.

Case Studies and Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Detailed Research Findings

- Antimicrobial Studies : The compound's antimicrobial properties were evaluated against various pathogenic strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating infections.

- Enzyme Interaction Studies : Inhibition assays revealed that the compound acts as a potent inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

- Cancer Research : In cellular assays, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. Mechanistic studies indicated that it induces apoptosis through caspase activation pathways.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

The compound has shown promise in the development of anticancer agents. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. For instance, related compounds have been studied for their ability to inhibit specific enzymes that play a role in tumor growth. Continuous-flow synthesis techniques have been employed to optimize the production of such compounds, enhancing yield and purity while reducing the formation of toxic intermediates .

Neuraminidase Inhibition

Similar diphenylphosphoryl derivatives have been utilized to develop neuraminidase inhibitors, which are crucial in treating viral infections like influenza. The synthesis of these inhibitors often involves complex chemical rearrangements that can be efficiently executed using continuous-flow methods, providing a more sustainable approach to drug development .

Materials Science

High-Performance Polymers

The compound can serve as a monomer or additive in the formulation of high-performance polymers. Its phosphine oxide group enhances thermal stability and mechanical properties when incorporated into polymer matrices. These materials find applications in aerospace and automotive industries due to their ability to withstand high temperatures and mechanical stress .

Epoxy Resins

In the context of epoxy resins, diphenylphosphoryl compounds are used as curing agents or modifiers. They improve the thermal and mechanical performance of the cured resins, making them suitable for demanding applications. The incorporation of such compounds results in thermosets with high crosslink density, which are essential for applications requiring durability and resistance to thermal degradation .

Catalysis

Catalytic Applications

4-Diphenylphosphoryl derivatives have been explored as catalysts in various organic transformations. Their ability to stabilize charged intermediates makes them effective in facilitating reactions such as acylation and phosphorylation. For example, they have been successfully applied in the synthesis of complex organic molecules through catalyzed rearrangements, demonstrating their utility in synthetic organic chemistry .

Flow Chemistry Innovations

Recent advancements in flow chemistry have highlighted the efficiency of using diphenylphosphoryl compounds as catalysts. By employing continuous-flow reactors, researchers can achieve higher reaction rates and better control over reaction conditions, leading to improved product yields and reduced waste generation .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Targeted inhibition of enzymes |

| Neuraminidase inhibitors | Effective against viral infections | |

| Materials Science | High-performance polymers | Enhanced thermal stability |

| Epoxy resins | Improved mechanical properties | |

| Catalysis | Organic transformations | Stabilization of intermediates |

| Flow chemistry processes | Higher efficiency and yield |

Case Studies

-

Synthesis of Anticancer Agents

A study demonstrated the successful synthesis of a novel anticancer agent using a continuous-flow approach with diphenylphosphoryl derivatives, achieving yields over 90% with minimal side products . -

Development of High-Performance Epoxy Resins

Research on epoxy formulations incorporating diphenylphosphoryl compounds revealed significant improvements in thermal resistance and mechanical strength, making these materials suitable for aerospace applications . -

Catalytic Rearrangements

Continuous-flow catalytic processes utilizing diphenylphosphoryl compounds have been shown to enhance reaction rates significantly compared to traditional batch methods, showcasing their potential in industrial applications .

Propiedades

IUPAC Name |

4-diphenylphosphoryl-3-(4-diphenylphosphoryl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O6P2/c1-43-33-25-31(47(41,27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)45-3)36-32(26-34(44-2)40-38(36)46-4)48(42,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCPYWGQWOWGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451983 | |

| Record name | 4,4'-Bis(diphenylphosphoryl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220998-37-8 | |

| Record name | 4,4'-Bis(diphenylphosphoryl)-2,2',6,6'-tetramethoxy-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.